Octyl 2-cyanoacetate

Description

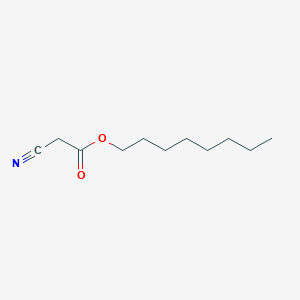

Structure

3D Structure

Properties

IUPAC Name |

octyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCTWXWDQMXVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402694 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-97-4 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Octyl 2 Cyanoacetate

Esterification Reactions for Octyl 2-cyanoacetate Precursor Synthesis

The synthesis of this compound is predominantly achieved through two main esterification pathways: direct esterification of cyanoacetic acid with 1-octanol (B28484) and transesterification from other cyanoacetate (B8463686) esters.

Direct Esterification of Cyanoacetic Acid with 1-Octanol

Direct esterification involves the reaction of cyanoacetic acid with 1-octanol. gvpress.comchemicalbook.com This reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the ester.

The direct esterification of cyanoacetic acid with 1-octanol is typically catalyzed by strong acids. Commonly used catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid. gvpress.comgoogle.com These catalysts protonate the carbonyl oxygen of the cyanoacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-octanol.

From an industrial perspective, sulfuric acid and p-toluenesulfonic acid are often preferred due to their availability and compatibility with glass-lined reaction vessels. google.com The amount of acid catalyst used is a critical parameter, with a preferred range of 0.01 to 0.5 mol per mole of cyanoacetic acid. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include reaction temperature, reactant molar ratio, and catalyst concentration.

The reaction is typically carried out at elevated temperatures, often between 80°C and 135°C, to increase the reaction rate. gvpress.comambeed.com In one documented procedure, the synthesis was conducted by heating the reactants to 135°C for 5 hours. gvpress.com Another set of conditions suggests a temperature range of 80-125°C. ambeed.com

The molar ratio of 1-octanol to cyanoacetic acid is also a significant factor. An excess of the alcohol can be used to shift the equilibrium towards the product side. A molar ratio of 1-octanol to cyanoacetic acid of approximately 1.1 to 1.8 is often preferred. google.com

After the reaction, the acid catalyst is typically removed by washing with water or an alkaline aqueous solution, such as sodium carbonate, to prevent it from catalyzing the reverse reaction during product purification. google.com

A critical aspect of direct esterification is the continuous removal of water formed during the reaction. gvpress.com This is commonly achieved through azeotropic distillation. An organic solvent that forms an azeotrope with water, such as toluene (B28343) or dichloroethane, is added to the reaction mixture. gvpress.comchemicalbook.comgoogle.com

The mixture is heated to reflux, and the azeotrope of the solvent and water distills over. gvpress.com Upon condensation, the water separates from the organic solvent, which can then be returned to the reaction vessel. A Dean-Stark apparatus is frequently employed for this purpose, allowing for the efficient collection of the separated water. gvpress.com This continuous removal of a product drives the reaction to completion, thereby increasing the yield of the desired ester. gvpress.comgoogle.com

Transesterification Routes for this compound (e.g., from Methyl or Ethyl Cyanoacetate)

An alternative synthetic route to this compound is through transesterification. This process involves the reaction of a lower alkyl cyanoacetate, such as methyl cyanoacetate or ethyl cyanoacetate, with 1-octanol. beilstein-journals.org This method can be advantageous as it avoids the direct handling of cyanoacetic acid.

A variety of catalytic systems can be employed for transesterification reactions, including both homogeneous and heterogeneous catalysts. beilstein-journals.orgresearchgate.net

Titanic Acid Esters: Certain organometallic compounds, such as titanic acid esters, can serve as effective catalysts for transesterification.

Molecular Sieves: These are porous materials that can facilitate the reaction by selectively adsorbing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed, thereby shifting the equilibrium towards the product. researchgate.net This method can increase the reaction rate and temperature. researchgate.net

Ion Exchange Resins: Both acidic and basic ion exchange resins can be used as heterogeneous catalysts in transesterification. researchgate.netresearchgate.net Their use simplifies the work-up process as the catalyst can be easily filtered off from the reaction mixture. beilstein-journals.org These resins offer a catalytically flexible structure and can be reused, making them an environmentally friendly option. researchgate.netmdpi.com

Advantages and Disadvantages of Transesterification vs. Direct Esterification

The synthesis of esters like this compound can be broadly approached through two primary methods: direct esterification and transesterification. Each pathway presents a unique set of advantages and disadvantages that influence its suitability for specific applications.

Direct Esterification involves the reaction of a carboxylic acid (cyanoacetic acid) with an alcohol (octanol) in the presence of an acid catalyst. chemicalbook.com A common method for producing 2-Octyl cyanoacetate is the direct esterification of cyanoacetic acid with octan-2-ol, using a small amount of concentrated sulfuric acid as a catalyst and toluene as a solvent to facilitate the removal of water via azeotropic distillation. chemicalbook.com

Transesterification , conversely, involves the reaction of an existing ester (e.g., methyl or ethyl cyanoacetate) with an alcohol (octanol). This process is also typically catalyzed by an acid or a base. googleapis.comnih.gov While direct esterification starts with the corresponding carboxylic acid, transesterification provides a route to modify existing esters, which can be advantageous if the starting ester is more readily available or cost-effective than the carboxylic acid. nih.gov

The choice between these two methods depends on factors such as raw material availability, reaction conditions, desired purity, and economic viability.

| Method | Advantages | Disadvantages |

| Direct Esterification | - Utilizes readily available starting materials (carboxylic acid and alcohol). chemicalbook.com - Can be a straightforward, one-step process. | - Often requires strong acid catalysts (e.g., H₂SO₄), which can cause corrosion and require neutralization. researchgate.net - The formation of water as a byproduct can limit the reaction equilibrium, necessitating its removal (e.g., by azeotropic distillation) to achieve high yields. chemicalbook.comresearchgate.net - Can require longer reaction times and higher temperatures. researchgate.net |

| Transesterification | - Can be performed under milder conditions, especially with base catalysts. researchgate.net - Avoids the production of water, simplifying the process as equilibrium is more easily shifted toward the products by using an excess of the reactant alcohol. nih.gov - Can be faster than direct esterification, particularly when base-catalyzed. researchgate.net | - The starting ester may be more expensive or less accessible than the corresponding carboxylic acid. - Base catalysts are sensitive to free fatty acids and water, which can lead to soap formation and reduce catalyst efficiency. jbiochemtech.com - The reaction is reversible, requiring a large excess of alcohol or removal of the displaced alcohol to drive the reaction to completion. nih.gov |

Knoevenagel Condensation Reactions Involving this compound

This compound serves as a key active methylene (B1212753) compound in Knoevenagel condensation reactions. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

Reaction with Formaldehyde (B43269) for Polymer Precursor Formation

The reaction between this compound and formaldehyde is a critical step in the synthesis of cyanoacrylate adhesives and other polymer precursors. This process typically involves a Knoevenagel condensation followed by depolymerization to yield the monomer. A common approach is the preparation of poly(octyl cyanoacrylate) through the reaction of formaldehyde with this compound. gvpress.com

Basic catalysts are essential for promoting the Knoevenagel condensation by deprotonating the active methylene group of this compound, thereby generating a nucleophilic carbanion.

Piperidine (B6355638): A secondary amine, piperidine is a widely used and effective catalyst for Knoevenagel condensations. researchgate.netscielo.org.mx It acts as a weak base to facilitate the initial condensation step. Its efficacy is demonstrated in the synthesis of various octyl phenylcyanoacrylates. depaul.educhemrxiv.orgresearchgate.net

Potassium Carbonate (K₂CO₃): As a mild, inexpensive, and environmentally friendly base, potassium carbonate is an effective catalyst for Knoevenagel condensations. jetir.orgscispace.com It has been utilized in the reaction of 1-octyl-2-cyanoacetate with diiodomethane (B129776) to directly yield the monomer, and in the polymerization reaction with formaldehyde. gvpress.com Its mild basicity and heterogeneous nature can simplify work-up procedures. scispace.com

Performing Knoevenagel condensations under solvent-free conditions offers significant environmental and economic advantages, including reduced waste, lower costs, and simpler procedures. researchgate.net The reaction to form poly(n-octyl cyanoacrylate) from n-octyl-2-cyanoacetate and formaldehyde can be successfully conducted in the absence of any solvents, using basic catalysts like piperidine and potassium carbonate. gvpress.com This approach aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. researchgate.net Such solventless reactions are often facilitated by grinding the reactants together or by heating the mixture. researchgate.netmdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. organic-chemistry.org In the context of Knoevenagel condensation, microwave assistance can dramatically reduce reaction times from hours to minutes. mdpi.comresearchgate.net This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves, leading to a higher reaction rate. While specific studies on the microwave-assisted reaction of this compound with formaldehyde are not prevalent, the general applicability of this technique to Knoevenagel condensations involving various aldehydes and active methylene compounds, including ethyl cyanoacetate, suggests its high potential for this specific transformation. organic-chemistry.orgmdpi.comresearchgate.net The combination of microwave irradiation with solvent-free conditions can lead to highly efficient and environmentally benign synthetic protocols. organic-chemistry.orgresearchgate.net

Knoevenagel Condensation with Substituted Benzaldehydes to Form Octyl 2-cyano-3-phenyl-2-propenoates

This compound readily undergoes Knoevenagel condensation with a wide array of substituted benzaldehydes to produce octyl 2-cyano-3-phenyl-2-propenoates, also known as octyl phenylcyanoacrylates (OPCA). researchgate.netdepaul.educhemrxiv.org These reactions are typically catalyzed by the base piperidine. researchgate.netchemrxiv.org

The synthesis involves the reaction of equimolar amounts of this compound and a substituted benzaldehyde (B42025) in the presence of a catalytic amount of piperidine. researchgate.netchemrxiv.org A variety of substituents on the phenyl ring of the benzaldehyde are well-tolerated, including:

Alkyl groups (e.g., methyl, ethyl, propyl, butyl). depaul.edu

Alkoxy groups (e.g., methoxy, ethoxy). chemrxiv.org

Halogens (e.g., fluoro, chloro, bromo). researchgate.net

Other functional groups like acetyl. researchgate.netchemrxiv.org

These reactions are foundational for creating a diverse library of trisubstituted ethylenes which can be used as monomers for copolymerization with other commercial monomers like styrene (B11656). depaul.educhemrxiv.org

| Benzaldehyde Substituent (R) | Product | Catalyst | Reference |

| H, 2-methyl, 4-ethyl, 4-butyl | Octyl 2-cyano-3-(R-phenyl)-2-propenoate | Piperidine | depaul.edu |

| 2-acetyl, 2,4,6-trifluoro, pentafluoro | Octyl 2-cyano-3-(R-phenyl)-2-propenoate | Piperidine | researchgate.netchemrxiv.org |

| 4-bromo, 2-chloro, 4-fluoro | Octyl 2-cyano-3-(R-phenyl)-2-propenoate | Piperidine | researchgate.net |

| 2-methoxy, 4-methoxy, 4-propoxy | Octyl 2-cyano-3-(R-phenyl)-2-propenoate | Piperidine | chemrxiv.org |

Synthesis of Ring-Substituted Octyl Phenylcyanoacrylates

The synthesis of ring-substituted octyl phenylcyanoacrylates is commonly achieved through the Knoevenagel condensation. researchgate.netchemrxiv.org This reaction involves the piperidine-catalyzed condensation of this compound with various ring-substituted benzaldehydes. researchgate.netchemrxiv.org The general scheme for this synthesis involves equimolar amounts of the reactants, with piperidine acting as a basic catalyst. researchgate.net The products are typically characterized using CHN analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). researchgate.netchemrxiv.org

A variety of substituents on the phenyl ring have been successfully incorporated, leading to a diverse library of octyl phenylcyanoacrylate compounds. These include phenoxy, benzyloxy, and alkoxy groups at different positions on the ring. researchgate.netchemrxiv.org

Table 1: Examples of Synthesized Ring-Substituted Octyl Phenylcyanoacrylates

| Substituent (R) | Position | Reference |

| 3-phenoxy | meta | researchgate.net |

| 4-phenoxy | para | researchgate.net |

| 4-(4-bromophenoxy) | para | researchgate.net |

| 3-(4-chlorophenoxy) | meta | researchgate.net |

| 2-(4-fluorophenoxy) | ortho | researchgate.net |

| 4-methoxy | para | chemrxiv.org |

| 3-ethoxy | meta | chemrxiv.org |

| 4-hexyloxy | para | chemrxiv.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Stereochemical Considerations in Knoevenagel Adducts (E/Z Geometry)

The Knoevenagel condensation reaction is known for its stereoselectivity, predominantly yielding the thermodynamically more stable E-isomer. organic-chemistry.orgrsc.orgeurekaselect.com In the context of this compound reactions, the formation of the E-geometry is also favored. organic-chemistry.orgunifap.br The stereochemistry of the resulting adducts can be confirmed through techniques such as X-ray crystallography. eurekaselect.comunifap.br The preference for the E-isomer is attributed to the steric hindrance between the substituents on the double bond in the transition state, which is minimized in the E-configuration. rsc.org

Table 2: Stereochemical Outcome of Knoevenagel Condensation

| Reactants | Catalyst | Product Geometry | Analytical Confirmation | Reference |

| Aldehydes and Ethyl Cyanoacetate | Triphenylphosphine (B44618) | (E)-geometry | Spectroscopic data | organic-chemistry.org |

| Aldehydes and Methyl Cyanoacetate | Triethylamine | (E)-geometry | X-ray analysis | eurekaselect.comunifap.br |

| Methyl arylsulphinylacetate and Aldehydes | Secondary amine | (E)-alkenes | Isolation of intermediates | rsc.org |

This table provides examples of stereochemical control in Knoevenagel reactions.

Exploration of Alternative Catalytic Systems for Knoevenagel Condensation

To enhance the efficiency and environmental friendliness of the Knoevenagel condensation, researchers have explored various alternative catalytic systems beyond traditional bases like piperidine.

Metal-Free Catalysis in this compound Reactions

Metal-free catalysis has emerged as a significant area of interest in organic synthesis due to environmental and economic advantages. nih.govrsc.org In the context of Knoevenagel condensation reactions involving cyanoacetates, several metal-free catalysts have been investigated. These include organocatalysts and nitrogen-based catalysts. nih.govrsc.orgrsc.org For instance, triphenylphosphine has been demonstrated as an efficient catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate, affording olefins in excellent yields with (E)-geometry. organic-chemistry.org The use of such catalysts can lead to cleaner reactions and simpler work-up procedures. organic-chemistry.org

Ionic Liquids as Media and Catalysts

Ionic liquids (ILs) have garnered attention as green solvents and catalysts for a variety of organic reactions, including the Knoevenagel condensation. rsc.orgorganic-chemistry.orgaston.ac.ukscielo.org.mx Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. organic-chemistry.orgaston.ac.uk In the Knoevenagel condensation, ionic liquids can act as both the reaction medium and the catalyst. organic-chemistry.orgrsc.org For example, ethylenediammonium diacetate (EDDA) in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) has been shown to be an effective catalytic system. organic-chemistry.org The use of ionic liquids can lead to faster reaction times and higher yields compared to traditional solvents. organic-chemistry.org The catalytic activity of imidazolium-based ionic liquids has been studied, and it has been found that the structures of both the cation and the anion can significantly affect their efficiency in promoting the reaction. aston.ac.ukrsc.org

Depolymerization Strategies for Monomer Isolation

The recovery of the this compound monomer from its polymer, poly(octyl 2-cyanoacrylate), is a critical step for recycling and purification.

Catalytic Depolymerization of Poly(octyl 2-cyanoacrylate) (e.g., Polyphosphoric Acid)

Poly(alkyl-α-cyanoacrylates) are known to have relatively poor thermal stability and can undergo depolymerization. mdpi.comafinitica.com This process, often referred to as "unzipping," can be catalyzed by both bases and acids. afinitica.com While basic conditions can lead to rapid depolymerization, acidic catalysts are also employed, particularly in controlled depolymerization processes for monomer recovery. afinitica.comgoogle.com

Polyphosphoric acid (PPA) can be used as an ionic polymerization inhibitor during the pyrolysis of poly(alkyl-α-cyanoacrylates) to facilitate the recovery of the α-cyanoacrylate monomer. google.com The depolymerization is typically carried out under vacuum, and the resulting crude monomer is distilled and collected. google.com The addition of inhibitors like polyphosphoric acid is crucial to prevent the immediate repolymerization of the highly reactive monomer upon its formation. google.com This method allows for the isolation of high-purity monomer from the polymer. google.com The degradation of poly(cyanoacrylates) is understood to proceed via a base-catalyzed unzipping from the chain terminus, a process that can be inhibited by the presence of acids. afinitica.com Organocatalysts, including organic acids, are also being explored for depolymerization reactions as part of a move towards more sustainable chemical processes. rsc.orgresearchgate.net

Direct Monomer Synthesis via Reaction of this compound and Diiodomethane

An alternative and more direct route to the monomer, which bypasses the polymerization-depolymerization cycle, has been developed. This method involves the reaction of this compound with diiodomethane in the presence of a base, such as potassium carbonate. gvpress.com This process directly yields the 1-octyl-2-cyanoacrylate monomer, offering a simpler synthetic pathway. gvpress.com

Green Chemistry Principles in this compound Synthesis

In alignment with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign methods for synthesizing cyanoacrylates. Key areas of improvement include the selection of solvents and the design of sustainable catalysts.

Solvent Selection and Reduction in Synthetic Protocols

Traditional Knoevenagel condensation reactions for producing the cyanoacrylate prepolymer often utilize organic solvents like toluene to facilitate the removal of water via azeotropic distillation. gvpress.com However, these volatile organic compounds (VOCs) pose environmental and health concerns. google.com Green chemistry approaches aim to minimize or eliminate their use.

Significant advancements include performing the condensation step under solvent-free conditions, which simplifies the process, reduces waste, and avoids the use of hazardous dehydrating agents. google.comresearchgate.net Another sustainable approach is the use of microwave irradiation in conjunction with green solvents, such as ethanol (B145695) or even aqueous sodium chloride solutions, which can dramatically reduce reaction times and energy consumption. unifap.br

Table 2: Comparison of Solvent Systems in Cyanoacrylate Synthesis

| Synthetic Approach | Solvent System | Advantages | Source(s) |

|---|---|---|---|

| Traditional | Toluene | Effective azeotropic water removal. | gvpress.com |

| Solvent-Free | None | Eliminates solvent waste, simplifies work-up. | google.comresearchgate.net |

| Microwave-Assisted | Ethanol, Aqueous NaCl | Use of green solvents, reduced reaction time. | unifap.br |

Catalyst Design for Sustainability and Recoverability

Catalyst selection is paramount in green synthesis. While conventional methods employ catalysts like piperidine and p-toluenesulfonic acid, these can be difficult to separate from the reaction mixture. gvpress.com The focus of green catalyst design is on efficiency, reduced toxicity, and, crucially, recoverability and reusability. rsc.org

Several classes of sustainable catalysts have been successfully applied to the Knoevenagel condensation, the core reaction in this synthesis:

Solid Base Catalysts : Heterogeneous catalysts like magnesium oxide/zirconia (MgO/ZrO₂) have proven effective for the condensation of aldehydes with ethyl cyanoacetate under solvent-free conditions. researchgate.net Being solids, they are easily recovered by filtration.

Ionic Liquids (ILs) : Recyclable protic ionic liquids have been developed as dual solvent-catalyst systems that can be reused multiple times without significant loss of activity. rsc.org

Organocatalysts : Simple organic molecules, such as triphenylphosphine, have been shown to be mild and efficient catalysts for solvent-free Knoevenagel condensations. organic-chemistry.org Organocatalysis is a rapidly growing field for developing "green" alternatives to traditional organometallic complexes for both polymerization and depolymerization reactions. rsc.orgresearchgate.net

Photocatalysts : Novel catalysts, such as carbon dots derived from biomass, can facilitate the Knoevenagel condensation using light as an energy source in green solvents like water and ethanol. mdpi.com

The development of such recoverable and reusable catalytic systems is a significant step toward a more sustainable and economical production of this compound. core.ac.uk

Waste Minimization in this compound Production

The production of this compound, like many chemical syntheses, presents challenges and opportunities for waste minimization. Efforts to develop more environmentally benign processes are guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. sphinxsai.comscienceinfo.com The primary sources of waste in traditional synthesis routes include reaction by-products, spent catalysts, and the use of organic solvents.

Several synthetic pathways to this compound have been developed, each with different implications for waste generation. A common industrial method is the Knoevenagel condensation of a cyanoacetate with formaldehyde (in the form of formalin) or a dialkoxymethane, followed by depolymerization of the resulting polymer. gvpress.comgoogle.com Another significant method is the direct esterification of cyanoacetic acid with octanol (B41247). gvpress.com

Direct Esterification Route:

A traditional and straightforward method involves the direct esterification of cyanoacetic acid with 1-octanol. gvpress.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid, and requires the removal of water to drive the reaction to completion, often accomplished through azeotropic distillation with a solvent like toluene. gvpress.comchemicalbook.com

The main waste streams from this process include:

Aqueous Waste: Water is a primary by-product. Post-reaction, the mixture is often washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by water washes. gvpress.com This generates saline aqueous waste containing residual organic compounds.

Spent Catalyst: The acid catalyst needs to be neutralized and disposed of.

Solvent Waste: Toluene, used for azeotropic distillation, must be recovered and recycled or disposed of as volatile organic compound (VOC) waste.

Waste minimization strategies for this route focus on catalyst and solvent management. Using solid, reusable acid catalysts could simplify separation and reduce aqueous waste from neutralization. Optimizing solvent recycling processes is also crucial to minimize VOC emissions and waste.

Knoevenagel Condensation Route:

The synthesis of cyanoacrylates, for which this compound is a precursor, often involves the Knoevenagel condensation. gvpress.comchemrxiv.org In one approach, this compound reacts with formaldehyde in the presence of a basic catalyst to form a polymer, which is then thermally depolymerized (cracked) to yield the monomer, octyl 2-cyanoacrylate. gvpress.com An alternative involves reacting this compound with dialkoxymethane. google.com

Waste generation in this pathway can be significant:

By-products: The reaction of a cyan-acetic ester with dialkoxymethane produces alcohol as a by-product, which must be separated and managed. google.com

Catalyst and Stabilizer Waste: Basic catalysts used in the condensation and stabilizers added before cracking need to be removed from the final product, contributing to waste streams.

Alternative & Greener Synthetic Pathways:

Research into greener synthetic routes aims to address the shortcomings of traditional methods. A patent describes a process starting from asparagine, which is converted to cyanoacetamide and then to the cyanoacetate ester. google.com This method may offer an alternative pathway with different waste profiles, potentially avoiding some of the hazardous reagents used in other syntheses.

The table below summarizes a comparison of different synthetic approaches and their associated waste streams, highlighting key areas for waste minimization.

| Synthetic Route | Key Reagents | Catalyst | Solvent | Primary By-products/Waste Streams | Waste Minimization Opportunities |

| Direct Esterification | Cyanoacetic acid, 1-Octanol | p-Toluene sulphonic acid gvpress.com | Toluene gvpress.com | Water, neutralized acid catalyst, solvent losses, aqueous wash solutions. gvpress.com | Use of recyclable solid acid catalysts, efficient solvent recovery and recycling. |

| Knoevenagel Condensation (via Polymer) | This compound, Formalin | Basic catalyst (e.g., K₂CO₃) gvpress.com | Often solvent-free gvpress.com | Solid polymer waste from inefficient cracking, energy waste, catalyst residues. gvpress.com | Optimizing depolymerization conditions to maximize monomer yield and reduce charring. |

| Knoevenagel Condensation (via Dialkoxymethane) | Cyan-acetic ester, Dialkoxymethane | Unspecified catalyst | Not specified | By-product alcohol, unreacted reagents, catalyst residues. google.com | Efficient separation and recycling of by-product alcohol and unreacted materials. |

| Asparagine-based Synthesis | Asparagine, Halogenating agent, Alcohol | Mineral acid | Not specified | Halogenating agent residues, acid waste, separation by-products. google.com | Utilizing a bio-based starting material; requires efficient separation to minimize by-product waste. google.com |

Ultimately, the key to minimizing waste in this compound production lies in adhering to green chemistry principles. This includes maximizing atom economy by designing reactions where the maximum proportion of raw materials ends up in the final product, using catalytic rather than stoichiometric reagents, and minimizing or eliminating the use of volatile and hazardous solvents. sphinxsai.comnih.gov The development of processes that utilize renewable feedstocks, such as the asparagine route, also represents a significant step towards more sustainable chemical manufacturing. google.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a powerful technique for the structural characterization of octyl 2-cyanoacetate and its polymer. By identifying the vibrational modes of specific functional groups, FTIR provides a molecular fingerprint of the sample.

Identification of Characteristic Functional Groups

The FTIR spectrum of This compound displays several characteristic absorption bands that confirm its molecular structure. Intense peaks for alkyl –CH2– stretching vibrations are typically observed around 2929 cm⁻¹ and 2857 cm⁻¹. gvpress.com The presence of the cyano (–CN) group is confirmed by a sharp absorption peak at approximately 2265 cm⁻¹. gvpress.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group appears around 1749 cm⁻¹. gvpress.com Furthermore, bending vibrations for the –CH2– group are seen at 1467 cm⁻¹ and 1395 cm⁻¹, while the ester –COO– group exhibits vibrations at 1335, 1266, and 1187 cm⁻¹. gvpress.com An absorption peak at 1007 cm⁻¹ is attributed to the –O-C vibration, and a –CH2– wagging band is observed at 724 cm⁻¹. gvpress.com

In the polymer, poly(octyl 2-cyanoacrylate) , the FTIR spectrum shows notable changes. The cyano group (–CN) stretching vibration is still present, appearing around 2250 cm⁻¹. gvpress.com The ester carbonyl peak is also observed. A key indicator of polymerization is the disappearance or significant reduction of peaks associated with the C=C double bond of the monomer, which are typically found around 3124 cm⁻¹ and 1617 cm⁻¹. mdpi.com The spectrum of the polymer is dominated by the broad bands corresponding to the polymer backbone.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Alkyl (–CH₂) Stretch | 2929, 2857 | gvpress.com |

| Cyano (–CN) Stretch | 2265 | gvpress.com |

| Ester Carbonyl (C=O) Stretch | 1749 | gvpress.com |

| Alkyl (–CH₂) Bend | 1467, 1395 | gvpress.com |

| Ester (–COO–) Vibration | 1335, 1266, 1187 | gvpress.com |

| –O–C Vibration | 1007 | gvpress.com |

| –CH₂– Wagging | 724 | gvpress.com |

Monitoring of Polymerization and Depolymerization Processes via FTIR

FTIR spectroscopy is a highly effective method for real-time monitoring of the polymerization of cyanoacrylate monomers and the depolymerization of the resulting polymer. researchgate.netspectroscopyonline.comshimadzu.com The polymerization process involves the conversion of the monomer's C=C double bond into a single bond within the polymer backbone. mdpi.comshimadzu.com This transformation can be tracked by observing the decrease in the intensity of the characteristic C=C stretching vibration peak (around 1617-1620 cm⁻¹) and the vinylic C-H stretching peak (around 3124 cm⁻¹) over time. gvpress.commdpi.com The rate of polymerization can be quantified by monitoring the change in the area of these peaks relative to a stable internal standard peak, such as the C=O stretching vibration, which remains constant throughout the reaction. mdpi.com

Conversely, depolymerization, often achieved through thermal treatment, can also be monitored. researchgate.net The reappearance or increase in intensity of the monomer-specific peaks at approximately 3077 cm⁻¹ and 1620 cm⁻¹ in the FTIR spectrum of a polymer sample indicates the breakdown of the polymer back into its monomeric units. gvpress.com This technique allows for the study of the thermal stability and degradation kinetics of poly(octyl 2-cyanoacrylate). researchgate.net

Analysis of Hydroxyl End Groups in Poly(octyl 2-cyanoacrylate)

The presence of hydroxyl (–OH) end groups in poly(octyl 2-cyanoacrylate) chains can be detected using FTIR spectroscopy. These groups often arise from the initiation of polymerization by moisture or from specific synthesis conditions. gvpress.comresearchgate.net A broad and intense absorption band in the region of 3385-3498 cm⁻¹ is characteristic of –OH stretching vibrations. gvpress.com The intensity of this peak can provide qualitative information about the concentration of hydroxyl end groups in the polymer. gvpress.com For instance, a more intense and broader –OH band suggests a higher prevalence of these end groups, which can be indicative of shorter polymer chains. gvpress.com The presence of these hydroxyl groups can influence the polymer's properties, including its degradation behavior and adhesive characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound and its polymer. Both proton (¹H) and carbon-13 (¹³C) NMR are used for structural confirmation, purity assessment, and analysis of the polymer backbone.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity

¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound and assessing its purity. The spectrum exhibits distinct signals for each type of proton in the molecule, with their chemical shifts and splitting patterns providing a wealth of structural information. rsc.orgrsc.org

For This compound , a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a triplet at approximately 4.20 ppm, corresponding to the two protons of the methylene (B1212753) group (–OCH₂–) adjacent to the ester oxygen. rsc.org A singlet appears around 3.46 ppm, which is assigned to the two protons of the methylene group (–CH₂CN) adjacent to the cyano group. rsc.org The protons of the octyl chain's methylene groups appear as a multiplet in the range of 1.22-1.75 ppm, while the terminal methyl group (–CH₃) protons resonate as a triplet around 0.82-0.88 ppm. rsc.orgrsc.org The integration of these signals can be used to confirm the ratio of protons and thus the purity of the compound.

In the case of poly(octyl 2-cyanoacrylate) , the ¹H NMR spectrum shows broader signals due to the polymeric nature of the material. The sharp peaks of the monomer's vinyl protons (typically between 6.6 and 7.1 ppm) disappear upon polymerization. researchgate.net The signals for the octyl side chain protons remain, though they may be broadened. The appearance of broad signals for the polymer backbone protons confirms successful polymerization.

| Proton Environment (this compound) | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Reference |

|---|---|---|---|

| –OCH₂– | 4.20 | triplet | rsc.org |

| –CH₂CN | 3.46 | singlet | rsc.org |

| –(CH₂)₆– | 1.22 - 1.75 | multiplet | rsc.orgrsc.org |

| –CH₃ | 0.82 - 0.88 | triplet | rsc.orgrsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

¹³C NMR spectroscopy is instrumental in analyzing the carbon framework of both the monomer and the polymer. For This compound , the spectrum reveals distinct peaks for each carbon atom. Key signals include the carbonyl carbon of the ester group, the cyano carbon, and the carbons of the octyl chain. nih.govdepaul.edu

Upon polymerization to form poly(octyl 2-cyanoacrylate) , significant changes are observed in the ¹³C NMR spectrum. The signals corresponding to the vinylic carbons of the monomer disappear, and new signals for the quaternary carbon and the methylene carbon of the polymer backbone appear. mdpi.com The chemical shifts of the carbons in the octyl side chain are also present in the polymer spectrum. The broadening of the signals in the polymer's spectrum is indicative of the distribution of different stereochemical configurations along the polymer chain (atacticity). mdpi.com

| Compound | Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | C=O (Ester) | ~163 |

| C≡N (Cyano) | ~114 | |

| -OCH₂- | ~67 | |

| -CH₂CN | ~25 | |

| Poly(octyl 2-cyanoacrylate) | C=O (Ester) | Broad signal |

| Polymer Backbone (quaternary C and CH₂) | Broad signals | |

| Octyl Side Chain Carbons | Multiple broad signals |

Elemental Analysis (CHN Analysis) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For this compound, with a molecular formula of C₁₁H₁₉NO₂, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results.

This analytical method is crucial in the research and development of cyanoacrylate derivatives. For instance, in the synthesis of novel octyl phenylcyanoacrylates (OPCA), CHN analysis is employed to confirm the structure of the newly prepared ethylene (B1197577) monomers. depaul.eduresearchgate.netresearchgate.net The compositions of copolymers incorporating these monomers, such as those with styrene (B11656), are also determined using nitrogen analysis, which allows for the calculation of the monomer ratio in the final polymer. depaul.eduresearchgate.net

Below is a comparison of the theoretical elemental composition of pure this compound and an example of experimental findings for a related derivative, providing insight into the application of CHN analysis.

Table 1: Elemental Composition Data for Cyanoacrylate Compounds

| Compound | Element | Theoretical % | Found % | Source |

|---|---|---|---|---|

| **this compound (C₁₁H₁₉NO₂) ** | Carbon (C) | 66.97% | - | Calculated |

| Hydrogen (H) | 9.71% | - | Calculated | |

| Nitrogen (N) | 7.10% | - | Calculated | |

| **Octyl 2-cyano-3-(3-trifluoromethylphenyl)-2-propenoate (C₁₈H₂₀F₃NO₂) ** | Carbon (C) | 63.71% | 63.58% | researchgate.net |

| Hydrogen (H) | 5.94% | 6.48% | researchgate.net |

Note: Experimental data for pure this compound was not available in the searched literature. The data for the derivative is provided for illustrative purposes.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability and decomposition characteristics of materials by measuring weight change as a function of temperature. For cyanoacrylate-based materials, TGA reveals critical information about their degradation profiles.

Studies on n-octyl cyanoacrylate show it possesses higher thermal stability compared to its shorter-chain counterparts like ethyl and n-butyl cyanoacrylate. ua.es The thermal decomposition of cyanoacrylate monomers often begins with a weight loss around 120°C, which is attributed to the evolution of formaldehyde (B43269). ua.es This initial decomposition is less pronounced as the length of the alkyl chain increases. ua.es TGA of poly(1-octyl cyanoacrylate) indicates its thermal stability, a key characteristic for its applications. researchgate.netgvpress.com Copolymers containing octyl phenylcyanoacrylate units typically exhibit a two-step decomposition process, with an initial phase between 200°C and 400°C, followed by a slower decomposition up to 800°C. depaul.edu The thermal stability of materials incorporating this compound, such as in derivatives for organic solar cells, is also confirmed using TGA, with decomposition temperatures (5% weight loss) recorded around 360°C, indicating their suitability for device fabrication. nankai.edu.cn The thermal decomposition of cyanoacrylate can generate hydrogen cyanide (HCN) at temperatures as low as 200°C. nih.gov

Table 2: Thermal Decomposition Data from TGA

| Material | Decomposition Onset/Event | Weight Loss (%) | Key Findings | Source(s) |

|---|---|---|---|---|

| n-Octyl Cyanoacrylate Monomer | ~120°C | Minor | First decomposition, attributed to formaldehyde evolution. ua.es | ua.es |

| Higher temperatures | Significant | Exhibits greater thermal stability than shorter-chain cyanoacrylates. ua.es | ua.es | |

| Poly(1-Octyl Cyanoacrylate) | 170-210°C | - | Depolymerization of the polymer is evident in this range. gvpress.com | gvpress.com |

| Octyl Phenylcyanoacrylate-Styrene Copolymers | 200-400°C | - | First step of a two-step decomposition process. depaul.edu | depaul.edu |

| 400-800°C | - | Second, slower decomposition step, leaving 1.8% to 6.5% residue. depaul.edu | depaul.edu |

| Quinquethiophene Derivative with this compound End-Group | ~360°C | 5% | Onset decomposition temperature (Td), indicating high thermal stability. nankai.edu.cn | nankai.edu.cn |

**3.5. Chromatographic Techniques for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying components within a mixture. It is particularly useful for analyzing the purity of cyanoacrylate monomers and identifying the products of their thermal degradation. nih.gov The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide detailed structural information about the eluted compounds. netzsch.com

When poly(alkyl cyanoacrylates) degrade, the process can involve a reverse Knoevenagel reaction, leading to the cleavage of the polymer backbone. inchem.org This degradation results in the formation of specific products, primarily formaldehyde and the corresponding alkyl cyanoacetate (B8463686). inchem.org Pyrolysis-GC/MS studies on cyanoacrylate adhesives confirm that the main decomposition products are esters, with smaller amounts of aldehydes, alcohols, and nitrogen-containing compounds. mdpi.comresearchgate.netresearchgate.net Analysis of the ethyl acetate (B1210297) soluble fraction of a polymerized cyanoacrylate mixture by GC-MS identified the primary component as the ECN monomer, along with trace amounts of other compounds. ua.es

Table 3: Identified Thermal Degradation Products of Cyanoacrylates by GC-MS

| Product Class | Specific Compound Identified | Retention Time (min) | Experimental Context | Source(s) |

|---|---|---|---|---|

| Aldehydes | Formaldehyde | - | Suggested product from chemical degradation of the polymer backbone. | inchem.org |

| 2-Hexenal | 14-25 | Identified from pyrolysis of a commercial adhesive at 420°C. | mdpi.com | |

| 2-Butenal | 14-25 | Identified from pyrolysis of a commercial adhesive at 420°C. | mdpi.com | |

| Esters | Alkyl Cyanoacetate | - | Ultimate product from a reverse Knoevenagel reaction. | inchem.org |

| Butyl cyanoacetate | 7.7 | Detected during pyrolysis of a commercial adhesive. | mdpi.com | |

| Alkenes | 2-Methyl-1-heptene | 14-25 | Main pyrolyzate from neat adhesive pyrolysis. | mdpi.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of cyanoacrylate adhesives. bris.ac.ukbris.ac.uk This method is particularly valuable for determining the purity of the monomer and for quantifying trace-level impurities, such as acidic or basic compounds, which can significantly impact the adhesive's performance and stability. dcu.ieresearchgate.net

Research has demonstrated the use of CE for studying the trace acid profile of cyanoacrylate adhesives, where liquid-liquid extraction is used for sample preparation before analysis. researchgate.net The technique can also be employed to separate and quantify basic compounds that may be present as by-products from the synthesis process, such as piperidine (B6355638), which is often used as a catalyst. dcu.ie The ability to rapidly determine the amount of residual base allows for more precise neutralization, improving the yield and quality of the final monomer. dcu.ie Furthermore, CE can be used for the analysis of various components in the reaction mixture during the production of cyanoacetic acid and its derivatives, including cyanoacetate itself. google.com

X-ray Diffraction (XRD) for Solid-State Structure and Catalyst Integrity

X-ray Diffraction (XRD) is an essential analytical technique for investigating the crystalline structure of solid materials. unsri.ac.id It provides information on the arrangement of atoms, crystal phase, and degree of crystallinity. unsri.ac.idajol.info In the context of this compound and related materials, XRD is used to study the structural ordering of molecules in the solid state and to characterize the catalysts employed in their synthesis.

For example, XRD analysis of quinquethiophene derivatives end-capped with this compound reveals their structural organization in thin films. nankai.edu.cn The presence of strong diffraction peaks indicates a highly organized assembly of the conjugated molecules, which is crucial for their performance in electronic devices. nankai.edu.cn Similarly, the crystallinity of other small molecules designed for organic solar cells is investigated using XRD to understand how processing conditions like thermal annealing affect molecular ordering. rsc.orgscispace.com

XRD is also instrumental in characterizing heterogeneous catalysts used in the Knoevenagel condensation, a key reaction for synthesizing cyanoacrylate precursors. chemmethod.comresearchgate.net The technique is used to confirm the crystal structure and phase purity of catalysts such as ZIF-9/GO composites and biguanidine-functionalized cobalt ferrite (B1171679) nanoparticles. nih.govrsc.org By analyzing the diffraction patterns, researchers can verify the integrity of the catalyst's crystal lattice before and after the reaction, ensuring its stability and reusability. unsri.ac.idnih.gov

Reaction Mechanisms and Kinetics of Octyl 2 Cyanoacetate Polymerization

Influence of Initiators and Catalysts on Polymerization Kinetics

While moisture can initiate polymerization, the kinetics of the reaction can be significantly influenced and accelerated by the use of specific initiators and catalysts. The choice of initiator can dramatically reduce the setting time of the adhesive. For instance, the use of certain initiators can decrease the set time for octyl 2-cyanoacrylate to within the 30-120 second range, which is often preferred in clinical applications. google.com

Various nucleophilic bases have been investigated as initiators for octyl 2-cyanoacrylate polymerization. A study comparing several N-bases, including N,N-dimethyl-p-toluidine (DMT), pyridine, triethyl amine, azobicyclo[2.2.2]octane (ABCO), and diazobicylo[2.2.2]octane (DABCO), assessed their relative reactivity. researchgate.net Cyclic tertiary aliphatic amines like ABCO and DABCO have been shown to be particularly effective "super initiators," significantly increasing the rate of polymerization. google.com

The efficiency of these initiators allows for a much higher monomer-to-initiator molar concentration ratio to achieve the same set time compared to less effective initiators. For example, to achieve a set time of approximately 200 seconds, the molar ratio of octyl 2-cyanoacrylate to a cyclic tertiary aliphatic amine initiator can be as high as 20,000:1. google.com This is a substantial increase compared to an initiator like DMT, which requires a ratio of less than 1000:1. google.com

| Initiator Type | Relative Reactivity | Monomer:Initiator Molar Ratio for ~200s Set Time |

|---|---|---|

| Moisture/Skin Nucleophiles | Slow | N/A |

| N,N-dimethyl-p-toluidine (DMT) | Moderate | < 1000:1 |

| Cyclic Tertiary Aliphatic Amines (e.g., ABCO, DABCO) | Very High ("Super Initiators") | Up to 20,000:1 |

Degradation Mechanisms of Poly(octyl 2-cyanoacrylate)

The degradation of poly(octyl 2-cyanoacrylate) is a crucial aspect of its performance, particularly in biomedical applications where biocompatibility and appropriate resorption times are necessary. The degradation process is primarily hydrolytic, although thermal degradation can also occur.

The degradation of poly(alkyl cyanoacrylates) is understood to proceed via two main mechanisms. One is the hydrolysis of the ester bond, which would yield poly(cyanoacrylic acid). redalyc.org The other, more commonly cited mechanism, is an "unzipping" or depolymerization process that is essentially the reverse of the Knoevenagel condensation used in its synthesis. redalyc.orgsci-hub.se This process leads to the generation of formaldehyde (B43269) and the corresponding cyanoacetate (B8463686). google.comgoogle.comnih.gov

The rate of degradation is significantly influenced by the length of the alkyl side chain. Longer-chain polymers like poly(octyl 2-cyanoacrylate) degrade much more slowly than their short-chain counterparts, such as poly(ethyl 2-cyanoacrylate). nih.govwikipedia.org This is attributed to the increased hydrophobicity and the protective nature of the longer alkyl group, which hinders water from accessing the polymer backbone for hydrolysis. google.com Studies have shown that the degradation occurs at the surface of the polymer rather than internally through diffusion. google.com The degradation rate also increases with increasing pH. google.com In vitro studies have indicated that the degradation rate of nanoparticles made from copolymers of n-butyl cyanoacrylate (BCA) and 2-octyl cyanoacrylate (OCA) can be controlled over a 200-fold range by adjusting the BCA/OCA ratio. nih.gov

Thermal degradation of polycyanoacrylates also occurs, typically at temperatures above their glass transition temperature (Tg). The Tg for poly(2-octyl cyanoacrylate) is reported to be around 10 °C. raajournal.com The thermal degradation process also involves an "unzipping" of the polymer chain, releasing monomers. mdpi.com

| Factor | Effect on Degradation Rate | Mechanism |

|---|---|---|

| Alkyl Chain Length | Longer chain (e.g., octyl) decreases rate | Increased hydrophobicity and steric hindrance protecting the polymer backbone from hydrolysis. |

| pH | Higher pH increases rate | Alkaline hydrolysis is more effective at cleaving the polymer chains. |

| Temperature | Higher temperature increases rate | Promotes thermal degradation via an "unzipping" mechanism. |

Hydrolysis of the Ester Bond under Acidic or Basic Conditions

The degradation of poly(alkyl cyanoacrylates), including poly(this compound), is significantly influenced by the surrounding pH. The process involves two main chemical pathways: hydrolysis of the ester side-chain and cleavage of the main polymer backbone. inchem.org

Under Basic (Alkaline) Conditions: The degradation of cyanoacrylate polymers is markedly enhanced in alkaline solutions. inchem.orgmdpi.com The chemical mechanism is proposed to involve an initial attack by hydroxide (B78521) ions (OH⁻), which leads to a reverse Knoevenagel reaction. inchem.org This process cleaves the carbon-carbon backbone of the polymer. inchem.org Generally, for poly(alkyl cyanoacrylates), the rate of degradation under alkaline conditions is considerably higher than under neutral or acidic conditions. afinitica.comresearchgate.net Studies on various alkyl cyanoacrylates have shown that degradation rates increase with increasing pH. google.com This alkaline hydrolysis is an effective method for breaking down the polymer and is considered a one-way reaction, unlike acid-catalyzed hydrolysis which is reversible. chemguide.co.uk

Under Acidic Conditions: While alkaline conditions accelerate degradation, acidic environments tend to inhibit it. afinitica.comraajournal.com The hydrolysis of esters can be catalyzed by dilute acids, such as hydrochloric acid, in a reaction that is the reverse of esterification. chemguide.co.uk However, this reaction is slow and reversible. inchem.orgchemguide.co.uk For poly(alkyl cyanoacrylates), the presence of acids, particularly strong acids, can act as chain terminators, quenching the polymerization and depolymerization processes. afinitica.comraajournal.com The stability of the polymer is therefore greater in acidic conditions compared to alkaline ones.

In addition to chemical hydrolysis, enzymatic degradation can occur, particularly in biological environments. Esterases can catalyze the cleavage of the ester bond, splitting the polymer into poly(cyanoacrylic acid) and the corresponding alcohol, in this case, 1-octanol (B28484). inchem.orgnih.gov This enzymatic pathway can be a primary degradation route alongside the slower chemical hydrolysis of the ester bond. inchem.org

Formation of Degradation Products and Their Release

The degradation of poly(this compound) results in the formation and release of specific chemical products. The two principal degradation products identified from the breakdown of poly(alkyl cyanoacrylates) are formaldehyde and the corresponding alkyl cyanoacetate . inchem.orgafinitica.comgoogle.comgoogle.com

The primary mechanism for the formation of these products is a hydrolytic scission of the polymer chain, often described as a "chain-unzipping" or reverse Knoevenagel reaction. inchem.orgmdpi.comgoogle.com This process is initiated by hydroxyl ions in an aqueous environment and leads to the cleavage of the polymer's carbon backbone. inchem.org The reaction is reversible and results in the release of formaldehyde and this compound. inchem.orgnih.gov

A secondary degradation pathway involves the hydrolysis of the ester bond, which releases the alcohol side-chain. inchem.orgafinitica.com For poly(this compound), this process yields 1-octanol and poly(cyanoacrylic acid). inchem.orgnih.gov Therefore, a combination of both backbone and side-chain hydrolysis would result in the formation of formaldehyde, 1-octanol, and cyanoacetate. inchem.org

The rate of release of these degradation products is directly related to the degradation rate of the polymer. Studies comparing different poly(alkyl cyanoacrylates) have shown that polymers with longer alkyl side-chains, like this compound, degrade more slowly than those with shorter chains, such as butyl or ethyl cyanoacrylate. nih.govnih.govbmj.com Consequently, the release of formaldehyde is slower and occurs at a lower rate from poly(this compound) compared to its shorter-chain counterparts. nih.govnih.gov For instance, one study observed that butyl-CA released approximately 50% more formaldehyde than octyl-CA. nih.gov This slower degradation and reduced release of potentially toxic by-products is a key reason for the improved biocompatibility of long-chain cyanoacrylates. nih.govnih.gov

| Degradation Pathway | Initiating Agent/Condition | Primary Products Released | Reference |

|---|---|---|---|

| Backbone Cleavage (Reverse Knoevenagel) | Hydroxyl Ions (Aqueous/Alkaline Environment) | Formaldehyde, this compound | inchem.orgafinitica.comgoogle.com |

| Ester Hydrolysis (Chemical or Enzymatic) | Water, Acid, or Esterase Enzymes | 1-Octanol, Poly(cyanoacrylic acid) | inchem.orgnih.gov |

Relationship between Polymer Chain Length and Degradation Rate

A well-established relationship exists between the length of the alkyl side-chain in poly(alkyl 2-cyanoacrylates) and the polymer's degradation rate. Generally, the rate of degradation decreases as the length of the alkyl side-chain increases. inchem.orgnih.gov This means that poly(this compound), with its eight-carbon side-chain, degrades more slowly than its counterparts with shorter chains like methyl, ethyl, or butyl cyanoacrylate. nih.govbmj.com

This inverse relationship has been consistently observed in various studies. The slower degradation of long-chain polymers like poly(this compound) is attributed to their increased hydrophobicity, which hinders water permeation into the polymer backbone, slowing hydrolytic degradation. nih.govnih.gov As a result, there is a lower and slower release of degradation products such as formaldehyde, which contributes to the improved biocompatibility and reduced tissue toxicity of long-chain cyanoacrylates. nih.govnih.govnih.gov

For example, one comparative study noted the relative degradation rates for hexyl, butyl, and ethyl cyanoacrylates were 1.0, 1.36, and 9.55, respectively, clearly illustrating the accelerated degradation with shorter side-chains. google.com Another study confirmed that after 48 hours in a buffer solution, poly(butyl cyanoacrylate) nanoparticles were 88% degraded, whereas poly(octyl 2-cyanoacrylate) nanoparticles showed only 3% degradation. nih.gov

The molecular weight of the polymer itself also plays a role, alongside the side-chain length. Some studies have suggested that higher molecular weight polymers may exhibit enhanced resistance to degradation. google.comgoogle.com However, the dominant factor remains the length of the ester side-chain. inchem.org The slower degradation of poly(this compound) makes it more stable in physiological environments compared to short-chain variants. nih.govnih.gov

| Polymer | Alkyl Chain Length | Degradation (%) after 48h (pH 9) | Relative Degradation Rate | Reference |

|---|---|---|---|---|

| Poly(butyl cyanoacrylate) (PBCA) | 4 Carbons | 88% | Fast | nih.gov |

| Poly(octyl cyanoacrylate) (POCA) | 8 Carbons | 3% | Slow | nih.gov |

Chemical Reactivity and Derivatization of Octyl 2 Cyanoacetate

Hydrolysis of the Ester Bond

The ester linkage in octyl 2-cyanoacetate is susceptible to hydrolysis, a reaction that cleaves the bond to yield its constituent alcohol and carboxylic acid. This transformation can be effectively carried out under either acidic or basic aqueous conditions. researchgate.netchemguide.co.uk

Under acidic catalysis, typically employing a strong mineral acid such as hydrochloric acid or sulfuric acid, the ester is heated with water. chemguide.co.uklibretexts.org The reaction proceeds via protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The final products of this reaction are cyanoacetic acid and 1-octanol (B28484). researchgate.netlibretexts.org It is noteworthy that under harsh acidic conditions, the cyano group itself can also undergo hydrolysis, potentially leading to the formation of malonic acid as a byproduct. libretexts.org

Alternatively, saponification can be achieved using a basic aqueous solution, such as sodium hydroxide (B78521). researchgate.netchemguide.co.uk In this process, the hydroxide ion directly attacks the carbonyl carbon. The initial products are the salt of the carboxylic acid (e.g., sodium cyanoacetate) and 1-octanol. chemguide.co.uk To obtain the free cyanoacetic acid, a subsequent acidification step is required. chemguide.co.uk The compound is also noted to be susceptible to hydrolysis in the presence of moisture, such as in moist air. evitachem.com

Nucleophilic Addition Reactions of the Cyano Group

Contrary to undergoing substitution, the cyano (nitrile) group in this compound primarily engages in nucleophilic addition reactions across the carbon-nitrogen triple bond. researchgate.netlumenlearning.com The electrophilic nature of the nitrile carbon atom makes it a target for various nucleophiles. researchgate.net

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed in a stepwise manner. Partial hydrolysis, often achieved under carefully controlled basic conditions (e.g., using sodium hydroxide or hydrogen peroxide in an alkaline solution), converts the nitrile into a primary amide, yielding octyl 2-carbamoylacetate. lumenlearning.comcommonorganicchemistry.com If the reaction is allowed to proceed further, particularly under more vigorous acidic or basic conditions with heating, complete hydrolysis occurs. chemguide.co.uklumenlearning.com This second stage cleaves the amide to furnish the corresponding carboxylic acid (after an acidification workup in the basic hydrolysis), ultimately leading to the same products as ester hydrolysis: cyanoacetic acid and 1-octanol, which can then be further hydrolyzed to malonic acid. chemguide.co.uklibretexts.org

Reaction with Organometallic Reagents: A significant reaction of the nitrile group is its addition of organometallic reagents, such as Grignard reagents (R-MgX). libretexts.orgchemistrysteps.comorganicchemistrytutor.com The organometallic reagent adds once to the electrophilic carbon of the nitrile, forming a new carbon-carbon bond. organicchemistrytutor.commasterorganicchemistry.com Upon addition, a salt of an imine is formed as an intermediate. libretexts.orgorganicchemistrytutor.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of its negative charge. chemistrysteps.comorganicchemistrytutor.com Subsequent hydrolysis of the imine intermediate with aqueous acid breaks it down to yield a ketone. chemistrysteps.commasterorganicchemistry.com This reaction provides a valuable route to synthesizing ketones where one of the alkyl groups attached to the carbonyl comes from the Grignard reagent and the other is the -CH2CO2Octyl moiety.

Condensation Reactions of the Active Methylene (B1212753) Group

The methylene group (-CH2-) in this compound is positioned between two strong electron-withdrawing groups: the cyano group and the ester carbonyl group. This positioning significantly increases the acidity of its protons, making it an "active methylene" compound. wikipedia.orgchemrxiv.org This acidity allows for easy deprotonation by even weak bases, such as piperidine (B6355638), to form a stable carbanion (enolate). wikipedia.orgchemrxiv.orgorganicreactions.org This carbanion is a potent nucleophile and is central to the synthetic utility of this compound, particularly in reactions that form new carbon-carbon bonds. researchgate.net

These condensation reactions are fundamental in organic synthesis and include well-known transformations like the Knoevenagel condensation and Michael addition. wikipedia.org The reactivity allows for the construction of complex molecular frameworks. For instance, cyano active methylene compounds can react chemoselectively with molecules containing multiple electrophilic sites. researchgate.net

The reaction of the active methylene group of this compound with aldehydes or ketones is a classic example of the Knoevenagel condensation. chemrxiv.orgumich.edu This reaction is typically catalyzed by a weak base, such as an amine or its salt. chemrxiv.org The base facilitates the deprotonation of the active methylene group to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. umich.edu The initial addition product is a β-hydroxy intermediate, which readily undergoes a subsequent dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated product. chemrxiv.orgumich.edu The final product is not a β-keto ester, but rather an α,β-unsaturated cyanoester, a type of trisubstituted ethylene (B1197577).

Formation of Trisubstituted Ethylenes via Knoevenagel Condensation

The Knoevenagel condensation is a powerful and widely utilized method for carbon-carbon bond formation, and this compound is an excellent substrate for this reaction. organicreactions.org A vast number of trisubstituted ethylenes, specifically octyl phenylcyanoacrylates, have been synthesized by reacting this compound with various substituted aromatic aldehydes. lumenlearning.comcommonorganicchemistry.comchemistrysteps.comresearchgate.netbeilstein-journals.org These reactions are typically catalyzed by piperidine and proceed smoothly to give the corresponding acrylate (B77674) derivatives. organicreactions.orgresearchgate.netbeilstein-journals.org

These reactions have been used to create extensive libraries of novel compounds for research, including the development of new polymers and materials. lumenlearning.comcommonorganicchemistry.comchemistrysteps.comresearchgate.netbeilstein-journals.org The general structure of the products is R-PhCH=C(CN)CO2CH2(CH2)6CH3, where R represents one or more substituents on the phenyl ring. lumenlearning.combeilstein-journals.org The specific substituents on the benzaldehyde (B42025) starting material can be varied widely, demonstrating the robustness of this synthetic route.

Below is a table summarizing the synthesis of various trisubstituted ethylenes using this method.

| Aldehyde Reactant (R-PhCHO) | Resulting Trisubstituted Ethylene Product | Reference |

|---|---|---|

| Ring-monosubstituted benzaldehydes (e.g., 4-acetoxy, 4-cyano, 4-bromo) | Octyl (4-acetoxyphenyl)cyanoacrylate, Octyl (4-cyanophenyl)cyanoacrylate, etc. | commonorganicchemistry.com |

| Alkoxy ring-substituted benzaldehydes (e.g., 2-methoxy, 4-ethoxy, 4-propoxy) | Octyl (2-methoxyphenyl)cyanoacrylate, Octyl (4-ethoxyphenyl)cyanoacrylate, etc. | organicreactions.orgbeilstein-journals.org |

| Dichloro and difluoro ring-substituted benzaldehydes (e.g., 2,4-dichloro, 2,6-difluoro) | Octyl (2,4-dichlorophenyl)cyanoacrylate, Octyl (2,6-difluorophenyl)cyanoacrylate, etc. | chemistrysteps.com |

| Multi-substituted benzaldehydes (e.g., 2,3,4-trimethoxy, 2,3,5,6-tetrafluoro) | Octyl (2,3,4-trimethoxyphenyl)cyanoacrylate, Octyl (2,3,5,6-tetrafluorophenyl)cyanoacrylate, etc. | lumenlearning.comresearchgate.net |

Reactions for the Synthesis of Diverse Derivatives

The inherent reactivity of its functional groups makes this compound a key starting material for a wide range of derivatives with applications in various industries. masterorganicchemistry.com

One notable reaction is its polymerization. For example, the reaction of this compound with formaldehyde (B43269) (in a Knoevenagel condensation) in the presence of a basic catalyst can produce poly(octyl cyanoacrylate). gvpress.com This polymer can then be depolymerized to yield the monomer octyl 2-cyanoacrylate, a component used in the formulation of tissue adhesives for medical applications. gvpress.com

Furthermore, this compound and its derivatives serve as crucial intermediates in the synthesis of high-value chemicals:

Pharmaceuticals: It is a building block for producing active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. masterorganicchemistry.com

Agrochemicals: The compound is a precursor for synthesizing herbicides and systemic insecticides. masterorganicchemistry.com

Cosmetics: It is used in the synthesis of UV filters, such as octocrylene, which are active ingredients in sunscreens designed to absorb UVB and short UVA rays. masterorganicchemistry.com

The Knoevenagel condensation products themselves, the octyl phenylcyanoacrylates, are copolymerized with monomers like styrene (B11656) to create novel polymers with specific properties. commonorganicchemistry.comresearchgate.netbeilstein-journals.org This highlights how the initial derivatization of this compound leads to further functional materials.

Applications of Octyl 2 Cyanoacetate in Advanced Materials Science and Engineering

Organic Photovoltaic Cells and Optoelectronic Materials

Octyl 2-cyanoacetate serves as a critical building block in the synthesis of advanced organic electronic materials, particularly for organic photovoltaic (OPV) cells. Its primary role is as an electron-withdrawing end-capping group for small molecule donors. mdpi.comrhhz.netsigmaaldrich.com

Utilization as an Electron Acceptor Group in Small Molecule Donors

In the molecular design of donor materials for OPVs, this compound functions as a terminal electron acceptor unit. nankai.edu.cnnankai.edu.cn This is a common strategy in creating donor-acceptor (D-A) type molecules, where an electron-rich core is flanked by electron-deficient ends. rhhz.net The cyano and ester groups in this compound provide a strong electron-withdrawing capability, which is essential for tuning the electronic properties of the molecule. nankai.edu.cnrsc.org Researchers have successfully incorporated this moiety into various conjugated small molecules based on cores like benzo[1,2-b:4,5-b′]dithiophene (BDT) and dithienosilole (DTS) to create high-performance materials for solution-processed OPVs. mdpi.comrhhz.netsigmaaldrich.com The use of this compound as an end group has led to the development of small molecule donors with power conversion efficiencies (PCEs) ranging from 4% to over 8%. sigmaaldrich.comnankai.edu.cnnankai.edu.cn

Design of Acceptor-Donor-Acceptor (A-D-A) Structures

This compound is frequently used in the synthesis of small molecules with an Acceptor-Donor-Acceptor (A-D-A) architecture. sigmaaldrich.comchemicalbook.comlookchem.com In this design, the this compound moieties serve as the terminal 'A' groups, while a larger, electron-rich conjugated system, such as dithienosilole (DTS) or benzo[1,2-b:4,5-b′]dithiophene (BDT), acts as the central 'D' core. chemicalbook.comlookchem.comlookchem.com For example, the small molecule DCAO3TBDT was prepared using a BDT central block with this compound as the terminal acceptor units. sigmaaldrich.comnankai.edu.cnchemicalbook.comlookchem.com Similarly, a DTS-based A-D-A molecule using terthiophene as a π-bridge and octyl cyanoacetate (B8463686) as the end acceptor group has been reported to exhibit well-organized assembly in thin films, leading to a PCE of 5.84%. rhhz.netnankai.edu.cn This A-D-A design strategy is effective for creating materials with tailored electronic properties suitable for high-efficiency organic solar cells. rhhz.netnankai.edu.cn

Influence on Molecular Packing and Photovoltaic Properties

The choice of terminal acceptor group significantly influences the solid-state properties of small molecule donors, including their molecular packing, film morphology, and charge carrier mobility, which in turn dictate the final photovoltaic performance. rsc.org The this compound group, with its long, flexible alkyl chain, affects the intermolecular interactions and the self-assembly of the molecules in the solid state. nankai.edu.cnmdpi.com

Studies comparing different end-capping acceptors have shown that subtle structural changes can lead to significant variations in molecular packing and hole mobilities. rsc.org For instance, in one study, a molecule end-capped with this compound (M1) exhibited a high hole mobility and led to a device with a power conversion efficiency of 6.4%. rsc.org The introduction of the octyl chain can enhance solubility and influence the nanoscale phase separation when blended with fullerene acceptors, which is crucial for efficient exciton (B1674681) dissociation and charge transport. mdpi.comsigmaaldrich.com The engineering of the terminal alkyl chain on the cyanoacetate group (e.g., linear n-octyl vs. branched 2-ethylhexyl) has been shown to fine-tune the morphology of the active layer, leading to the formation of a favorable 3D transport channel and resulting in high and balanced carrier mobilities and PCEs approaching 14%. mdpi.com

Tuning Absorption, Energy Levels, and Solubility

A key advantage of using this compound as an end-capping group is the ability to systematically tune the optoelectronic properties of the donor molecule. sigmaaldrich.comsigmaaldrich.com The electron-withdrawing nature of the cyanoacetate group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the A-D-A molecule. nankai.edu.cnnankai.edu.cn While the Highest Occupied Molecular Orbital (HOMO) energy level is primarily determined by the donor core, the LUMO level is strongly influenced by the terminal acceptor. nankai.edu.cn This allows for the fine-tuning of the molecule's electrochemical bandgap. nankai.edu.cn

For example, in a series of molecules with a dithienobenzodithiophene core, the one end-capped with octyl cyanoacetate (DCAODTBDT) had a LUMO level of -3.22 eV and a HOMO level of -5.04 eV. nankai.edu.cn Replacing the end group with stronger acceptors like 3-octylrhodanine lowered the LUMO level further, demonstrating the tunability afforded by the end group. nankai.edu.cn This control over energy levels is crucial for maximizing the open-circuit voltage (Voc) of the solar cell. mdpi.comcore.ac.uk Furthermore, the long alkyl chain of this compound enhances the solubility of the otherwise rigid conjugated molecules in organic solvents, which is essential for forming uniform thin films via solution-processing techniques. nankai.edu.cnsigmaaldrich.com

The table below summarizes the photovoltaic properties of several A-D-A small molecules utilizing this compound as a terminal acceptor.

| Molecule Name | Donor Core | Acceptor End Group | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| DCA3TBDTP mdpi.com | Alkoxyphenyl-substituted BDT | Octyl cyanoacetate | 4.51 | 0.90 | - | - |

| Molecule 24 nankai.edu.cn | DTS | Octyl cyanoacetate | 5.84 | - | - | - |

| M1 rsc.org | TBDT | This compound | 6.4 | - | - | - |

| DCAO3TBDT nankai.edu.cn | BDT | Octyl cyanoacetate | 2.09 | - | 3.74 | - |

| DCAODTBDT nankai.edu.cn | Dithienobenzodithiophene | Octyl cyanoacetate | 4.83 | 0.94 | 8.38 | 61 |

| COOP-EDOT-2HT-BDT thieme-connect.de | BDT | Octyl cyanoacetate | 3.90 | 0.87 | 7.31 | 62 |

| Performance with PC71BM acceptor. nankai.edu.cn |

Research in Drug Delivery Systems and Medical Imaging

The physicochemical characteristics of this compound, particularly its ability to polymerize and its biocompatibility, have made it a subject of research for applications in drug delivery and medical imaging.

The polymerization of alkyl cyanoacrylates, including octyl cyanoacrylate, is a key feature. These monomers polymerize rapidly in the presence of moisture or anions, forming strong adhesive bonds. nih.govgvpress.com This in-situ polymerization is the basis for their use as tissue adhesives for wound closure. nih.govderpharmachemica.com The resulting polymer, poly(octyl cyanoacrylate), forms a flexible film that acts as a barrier and allows the wound to heal underneath. ekt.grderpharmachemica.com The flexibility and bonding strength are critical physicochemical properties for this application. derpharmachemica.com